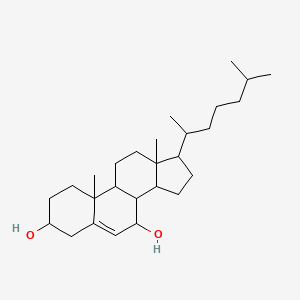

7beta-Hydroxycholes-terol

Description

Contextualization as an Oxysterol Metabolite

Oxysterols are oxidized derivatives of cholesterol, formed either through enzymatic action or by non-enzymatic auto-oxidation. actamedica.org 7β-Hydroxycholesterol falls into this category, representing a prominent product of cholesterol oxidation. medchemexpress.com Its formation can occur through several mechanisms. Non-enzymatic formation happens via reactions with reactive oxygen species (ROS), making it a biomarker for oxidative stress. actamedica.orgresearchgate.netaston.ac.uk This auto-oxidation process primarily targets the C7 position of the cholesterol molecule, yielding both 7β-OHC and its stereoisomer, 7α-hydroxycholesterol, as well as 7-ketocholesterol (B24107). researchgate.netbioscientifica.com

Enzymatic pathways also contribute to the presence of 7β-OHC. For instance, dietary 7-ketocholesterol can be metabolized in the liver to 7β-hydroxycholesterol. hmdb.ca Furthermore, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can convert 7-ketocholesterol to 7β-OHC. hmdb.canih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can catalyze the reverse reaction, converting 7β-OHC to 7-ketocholesterol. bioscientifica.com This interconversion highlights the dynamic nature of oxysterol metabolism within the body. researchgate.net

Overview of its Presence in Biological Matrices and Research Significance

7β-Hydroxycholesterol has been identified in a variety of biological samples, indicating its widespread distribution and involvement in systemic biological processes. It is found in plasma, where its levels can be indicative of underlying pathological conditions. nih.govnih.govcore.ac.uk Notably, elevated plasma levels of 7β-OHC have been associated with an increased risk of atherosclerosis. nih.gov

Beyond the circulatory system, 7β-OHC accumulates in tissues affected by disease. It is a major component of oxidized low-density lipoproteins (oxLDL) and is found in increased concentrations in atherosclerotic plaques. nih.govscielo.br Its presence in these lesions is significant because the ratio of oxysterols to cholesterol is much higher in plaque than in normal tissue or plasma. nih.gov

The research significance of 7β-OHC extends to neurodegenerative diseases. researchgate.net Increased levels of this oxysterol have been observed in the brain lesions of patients with Alzheimer's disease. aston.ac.uk Studies have also detected elevated 7β-OHC in the cerebrospinal fluid and plasma of individuals with Alzheimer's, suggesting its potential as a peripheral biomarker for the disease. aston.ac.uknih.gov Its presence is also noted in other conditions associated with oxidative stress, such as certain eye diseases and inflammatory bowel diseases. researchgate.net The compound's ability to induce oxidative stress, inflammation, and cell death underpins its research significance in these various pathological contexts. medchemexpress.comtargetmol.comcaltagmedsystems.co.uk

Historical Perspective of its Identification in Pathophysiological Contexts

The recognition of 7β-Hydroxycholesterol's importance in disease has evolved over time. Early research into atherosclerosis identified oxidized lipids as key players in the development of arterial plaques. 7β-hydroxycholesterol, along with 7-ketocholesterol, was identified as a major cytotoxic component of oxidized LDL, contributing to the formation of atherosclerotic lesions. aston.ac.ukscielo.br These findings shifted the focus from cholesterol alone to its oxidized metabolites as significant contributors to cardiovascular disease.

More recently, the role of 7β-OHC in neurodegeneration has come into focus. Advances in analytical techniques have allowed for the sensitive detection of oxysterols in brain tissue and cerebrospinal fluid. aston.ac.uk This has led to the discovery of elevated 7β-OHC levels in Alzheimer's disease, linking cholesterol oxidation directly to the pathophysiology of this neurodegenerative disorder. nih.govmdpi.com Similarly, its association with other age-related diseases characterized by oxidative stress, such as age-related macular degeneration and sarcopenia, has broadened the understanding of its pathological significance. aston.ac.uk Early studies also explored its potential as a biomarker for lung cancer risk, independent of smoking status. nih.gov The historical trajectory of 7β-OHC research illustrates a growing appreciation for its role as a key molecule at the interface of lipid metabolism, oxidative stress, and chronic disease.

Data Tables

Table 1: Formation Pathways of 7beta-Hydroxycholesterol (B24108)

| Formation Pathway | Description | Key Enzymes/Factors |

| Non-Enzymatic (Auto-oxidation) | Reaction of cholesterol with reactive oxygen species (ROS). actamedica.orgresearchgate.net | Reactive Oxygen Species (ROS) |

| Enzymatic | Reduction of 7-ketocholesterol. hmdb.canih.gov | 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) |

| Metabolic Conversion | Metabolism of dietary 7-ketocholesterol. hmdb.ca | Hepatic enzymes |

Table 2: Documented Presence of 7beta-Hydroxycholesterol in Biological Matrices and Associated Pathologies

| Biological Matrix | Associated Pathology | Research Findings |

| Plasma/Serum | Atherosclerosis, Lung Cancer, Alzheimer's Disease | Elevated levels associated with increased risk of carotid atherosclerosis. researchgate.netnih.gov A potential smoking-independent predictor of lung cancer risk. nih.gov Increased levels found in patients with Alzheimer's disease. aston.ac.uknih.gov |

| Atherosclerotic Plaques | Atherosclerosis | Found at increased levels as a major component of oxidized LDL. scielo.br |

| Brain Tissue | Alzheimer's Disease, Neurodegenerative Diseases | Enhanced levels observed in brain lesions. aston.ac.uk Implicated in neuroinflammation and neuronal dysfunction. nih.gov |

| Cerebrospinal Fluid | Alzheimer's Disease | Increased levels detected in patients with Alzheimer's disease. aston.ac.uk |

Propriétés

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 7beta Hydroxycholesterol

Enzymatic Formation of 7beta-Hydroxycholesterol (B24108) and Related Oxysterols

The enzymatic production of 7β-OHC is intricately linked with the metabolism of other oxysterols, involving several key enzymes that regulate its formation and interconversion.

The interconversion between 7β-OHC and 7-ketocholesterol (B24107) (7-KC) is a critical metabolic step primarily governed by hydroxysteroid dehydrogenases.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme predominantly functions as an oxo-reductase, converting 7-KC into 7β-OHC. nih.govbham.ac.uk This activity has been observed in various tissues, including the arterial wall and liver. nih.govmdpi.com In the arterial wall, 11β-HSD1 plays a role in regulating the local balance of these two oxysterols. nih.gov Studies using mouse models have shown that 11β-HSD1 in isolated aortic rings facilitates this interconversion, and this function is absent in mice lacking the enzyme. nih.gov The enzyme's reductase activity is favored in intact cells, particularly in the presence of its cofactor-generating partner, hexose-6-phosphate dehydrogenase (H6PDH), leading to the predominant formation of 7β-hydroxy-neurosteroids from their 7-keto counterparts. plos.org While 11β-HSD1 can catalyze both the reduction of 7-KC and the oxidation of 7β-OHC, the equilibrium in vitro shows that the metabolism of glucocorticoids is faster and has a higher affinity. bham.ac.uk However, in cultured cells, an abundance of 7-oxysterols can slow down the reduction of glucocorticoids. bham.ac.uk

11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2): In contrast to 11β-HSD1, 11β-HSD2 primarily catalyzes the oxidation of 7β-OHC to form 7-KC. mdpi.comaston.ac.uk This enzyme is crucial in tissues where active glucocorticoids need to be inactivated. oup.com While some research suggests that 11β-HSD2 in the liver can interconvert 7β-HC and 7-KC, other studies indicate that the type 2 isozyme does not participate in this specific interconversion in renal homogenates. nih.govmdpi.com Further research has demonstrated that human 11β-HSD2 can catalyze the oxidation of 7β,25-dihydroxycholesterol to 7-keto,25-hydroxycholesterol (B127956). researchgate.net Similarly, it has been shown to catalyze the oxidation of 7β,27-dihydroxycholesterol to 7-keto,27-hydroxycholesterol (B1664032). nih.govnih.gov

Table 1: Role of Hydroxysteroid Dehydrogenases in Oxysterol Interconversion

| Enzyme | Primary Reaction | Substrate(s) | Product(s) | Key Tissues | Reference(s) |

|---|---|---|---|---|---|

| 11β-HSD1 | Oxo-reduction | 7-Ketocholesterol, 7-keto,25-dihydroxycholesterol, 7-keto,27-dihydroxycholesterol | 7β-Hydroxycholesterol, 7β,25-dihydroxycholesterol, 7β,27-dihydroxycholesterol | Arterial wall, Liver | nih.govresearchgate.netnih.govnih.gov |

| 11β-HSD2 | Oxidation | 7β-Hydroxycholesterol, 7β,25-dihydroxycholesterol, 7β,27-dihydroxycholesterol | 7-Ketocholesterol, 7-keto,25-dihydroxycholesterol, 7-keto,27-hydroxycholesterol | Liver, Kidney | mdpi.comaston.ac.ukresearchgate.netnih.govnih.gov |

Cytochrome P450 enzymes are central to cholesterol metabolism and the synthesis of various oxysterols, which can indirectly influence the levels of 7β-OHC.

CYP7A1 (Cholesterol 7α-hydroxylase): This enzyme is the rate-limiting step in the classic pathway of bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol (7α-OHC). mdpi.comnih.govwikipedia.org While CYP7A1's primary product is 7α-OHC, it can also act on other substrates. For instance, it can catalyze the formation of 7-KC from 7-dehydrocholesterol (B119134) (7-DHC). mdpi.comaston.ac.ukern-ithaca.eu This production of 7-KC provides the substrate for 11β-HSD1 to generate 7β-OHC. nih.govbham.ac.uk

Other hydroxylases also contribute to the complex web of oxysterol metabolism.

CH25H (Cholesterol 25-hydroxylase): This enzyme converts cholesterol to 25-hydroxycholesterol (25-HC). oup.comnih.govuzh.chnih.gov While not directly producing 7-oxygenated sterols, CH25H activity is significant as its product, 25-HC, can be further metabolized. oup.com More importantly, both 7β-HC and 7-OC can serve as substrates for CH25H, leading to the formation of 7β,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol, respectively. researchgate.net These products can then be interconverted by the 11β-HSD enzymes, linking CH25H activity to the 7β-OHC metabolic pathway. researchgate.net

Involvement of Cytochrome P450 Enzymes (e.g., CYP7A1) in Oxysterol Production

Non-Enzymatic Formation Mechanisms of 7beta-Hydroxycholesterol

7β-OHC can also be formed through non-enzymatic pathways, primarily involving the oxidation of cholesterol. caymanchem.com These reactions are often mediated by reactive oxygen species (ROS).

Cholesterol is susceptible to autoxidation, a process that can lead to the formation of a variety of oxysterols, including 7β-OHC. researchgate.netresearchgate.net The C7 position of cholesterol is particularly vulnerable to oxidation due to the weakness of the carbon-hydrogen bond at this location. researchgate.netbioscientifica.com The autoxidation process, often referred to as Type I autoxidation, involves free radicals and results in the formation of 7-hydroperoxycholesterol intermediates (7α- and 7β-OOHCh), which then decompose into 7α-OHC, 7β-OHC, and 7-KC. bioscientifica.comresearchgate.net Among these, 7-KC is often the most abundant product. researchgate.netbioscientifica.com

The formation of 7β-OHC is a recognized marker of free radical-mediated oxidation. researchgate.net This process involves the direct attack of ROS on cholesterol. mdpi.com ROS can initiate the peroxidation of cholesterol, leading to the formation of 7α/β-hydroperoxyl-cholesterol as an intermediate, which subsequently yields 7α-OHC, 7β-OHC, and 7-KC. mdpi.com Evidence strongly links the formation of cholesterol oxidation products, including 7β-OHC, to lipid peroxidation events driven by free radicals. nih.govpsu.edu

Table 2: Summary of 7beta-Hydroxycholesterol Formation Pathways

| Formation Pathway | Type | Key Molecules/Enzymes Involved | Intermediate(s) | Final Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Enzymatic | Interconversion | 11β-HSD1 | 7-Ketocholesterol | 7β-Hydroxycholesterol | nih.govbham.ac.uk |

| Enzymatic | Interconversion | 11β-HSD2 | 7β-Hydroxycholesterol | 7-Ketocholesterol | mdpi.comaston.ac.uk |

| Enzymatic | Indirect via 7-KC | CYP7A1 | 7-Dehydrocholesterol | 7-Ketocholesterol | mdpi.comaston.ac.ukern-ithaca.eu |

| Non-Enzymatic | Autoxidation | Reactive Oxygen Species (ROS) | 7α/β-hydroperoxyl-cholesterol | 7β-Hydroxycholesterol, 7α-Hydroxycholesterol, 7-Ketocholesterol | mdpi.comresearchgate.netbioscientifica.comresearchgate.net |

| Non-Enzymatic | Free Radical Oxidation | Reactive Oxygen Species (ROS) | 7α/β-hydroperoxyl-cholesterol | 7β-Hydroxycholesterol, 7α-Hydroxycholesterol, 7-Ketocholesterol | mdpi.comresearchgate.netnih.govpsu.edu |

Autoxidation Pathways of Cholesterol

Downstream Metabolism and Inactivation Strategies of 7beta-Hydroxycholesterol

The metabolic fate of 7beta-hydroxycholesterol (7β-OHC) involves several inactivation pathways that convert it into more polar and readily excretable forms, or into other bioactive molecules. These processes are crucial for regulating its cellular levels and mitigating its potential cytotoxic effects. The primary downstream metabolic routes include esterification, sulfation, reduction, and interconversion with other oxysterols. aston.ac.ukresearchgate.net

Esterification Processes

Esterification is a significant pathway for the inactivation of 7β-OHC. aston.ac.ukbioscientifica.com This process involves the attachment of a fatty acid to the 3-hydroxyl group of the sterol, forming a cholesteryl ester. This conversion increases the lipophilicity of the molecule, facilitating its storage in lipid droplets within cells.

Research has shown that the esterification of 7β-OHC with oleate (B1233923) to form 7beta-hydroxycholesteryl-3-oleate can attenuate the cytotoxic and oxidative activities of the parent compound. nih.gov While 7β-OHC can induce cell death and oxidative stress, its esterified form, 7beta-hydroxycholesteryl-3-oleate, does not exhibit these cytotoxic features, with the exception of a minor increase in superoxide (B77818) anion production. nih.gov This suggests that esterification serves as a protective mechanism, reducing the potential for 7β-OHC to contribute to pathological processes like atherosclerosis. nih.gov It is believed that free, unesterified oxysterols are the biologically active forms, and their conversion to esters effectively sequesters them. mdpi.com

Sulfation and Reduction Pathways

Sulfation represents another key inactivation strategy for 7β-OHC. aston.ac.ukresearchgate.net This process, catalyzed by sulfotransferase enzymes, adds a sulfate (B86663) group to the molecule, significantly increasing its water solubility. This enhanced polarity facilitates its elimination from the body.

In addition to sulfation, reduction reactions also play a role in the metabolism of related oxysterols. For instance, 7-ketocholesterol (7-KC), a closely related oxysterol, can be reduced to 7β-OHC by the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). aston.ac.uk This interconversion is a critical point in oxysterol metabolism, influencing the balance between these two potent signaling molecules.

Interconversion with 7-Keto,25-hydroxycholesterol

The metabolism of 7β-OHC is intricately linked with that of other oxysterols, particularly through enzymatic interconversions. A notable example is the pathway involving 7-keto,25-hydroxycholesterol (7k,25-OHC). researchgate.net

Studies using recombinant enzymes have demonstrated that 7-ketocholesterol can be hydroxylated by cholesterol 25-hydroxylase (CH25H) to form 7k,25-OHC. researchgate.netebi.ac.uk This product can then undergo stereospecific oxoreduction by 11β-HSD1 to generate 7beta,25-dihydroxycholesterol (B3044072) (7β,25-OHC). researchgate.netebi.ac.uk Conversely, 11beta-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can catalyze the reverse reaction, oxidizing 7β,25-OHC back to 7k,25-OHC. researchgate.netebi.ac.uk

This interconversion between 7β,25-OHC and 7k,25-OHC, mediated by 11β-HSD enzymes, highlights a novel layer of regulation in oxysterol activity. researchgate.netebi.ac.ukebi.ac.uk The production of 7β,25-OHC, a known ligand for the Epstein-Barr virus-induced gene 2 (EBI2) receptor, from 7k,25-OHC by 11β-HSD1 may have significant implications in inflammatory processes. researchgate.netebi.ac.uk

| Enzyme | Substrate(s) | Product(s) | Function |

| 11β-HSD1 | 7-Ketocholesterol | 7β-Hydroxycholesterol | Reduction |

| 11β-HSD2 | 7β-Hydroxycholesterol | 7-Ketocholesterol | Oxidation |

| CH25H | 7-Ketocholesterol | 7-Keto,25-hydroxycholesterol | Hydroxylation |

| 11β-HSD1 | 7-Keto,25-hydroxycholesterol | 7β,25-Dihydroxycholesterol | Stereospecific Oxoreduction |

| 11β-HSD2 | 7β,25-Dihydroxycholesterol | 7-Keto,25-hydroxycholesterol | Oxidation |

Degradation to More Polar Products

A primary route for the elimination of oxysterols, including metabolites of 7β-OHC, is their degradation into more polar, water-soluble compounds. hmdb.ca This increased polarity facilitates their transport out of cells and subsequent excretion from the body. scielo.br

For example, the related oxysterol, 7-ketocholesterol, can be acted upon by the enzyme sterol 27-hydroxylase (CYP27A1) to initiate its breakdown into more polar products. hmdb.ca This pathway is crucial for preventing the accumulation of potentially toxic oxysterols in tissues. While direct evidence for 7β-OHC degradation by this specific enzyme is less documented, the general principle of converting oxysterols to more polar metabolites for elimination is a well-established concept in cholesterol and oxysterol metabolism. scielo.br Dietary 7-ketocholesterol is known to be rapidly metabolized by the liver into 7β-hydroxycholesterol, unusual bile acids, and potentially cholesterol itself. hmdb.ca

Cellular and Molecular Mechanisms of 7beta Hydroxycholesterol Activity

Effects on Cellular Membranes and Lipid Dynamics

7beta-Hydroxycholesterol (B24108) directly interacts with cellular membranes, leading to profound alterations in their physical properties and organization. These changes are a primary mechanism behind its cytotoxic effects.

Disruption of Plasma Membrane Organization and Rigidity

The integration of 7beta-hydroxycholesterol into lipid bilayers disrupts the membrane's natural organization and alters its physical stiffness. Studies on lipid monolayers designed to mimic the erythrocyte membrane have shown that 7beta-hydroxycholesterol increases membrane stiffness. mdpi.com This effect is in contrast to cholesterol, which typically maintains membrane fluidity. However, other research using dioleoyl-phosphatidylcholine (DOPC) vesicles indicated that 7beta-hydroxycholesterol has a less pronounced ordering effect compared to cholesterol. nih.gov When introduced to Mycoplasma capricolum, 7beta-hydroxycholesterol is incorporated into the cell membrane, where it affects membrane fluidity and influences the ratio of certain phospholipids (B1166683). nih.gov

| Experimental System | Observed Effect of 7beta-Hydroxycholesterol | Reference |

|---|---|---|

| Erythrocyte membrane mimic (lipid monolayer) | Increased membrane stiffness | mdpi.com |

| DOPC Vesicles | Smaller ordering effect compared to cholesterol | nih.gov |

| Mycoplasma capricolum | Incorporated into membrane, affecting fluidity | nih.gov |

Alterations in Membrane Permeability

The impact of 7beta-hydroxycholesterol on membrane permeability is complex. In liposome (B1194612) models, it has been shown to reduce glucose permeability, an effect similar to but less potent than that of cholesterol. nih.gov As a ring-oxidized sterol, its effects differ significantly from tail-oxidized sterols. For instance, increased membrane permeability to small molecules like the dithionite (B78146) anion, a phenomenon observed with 27-hydroxycholesterol (B1664032), was not seen with 7beta-hydroxycholesterol. tuni.fihelsinki.fi The changes in molecular ordering within the membrane induced by oxysterols are thought to be a contributing factor to alterations in cell membrane permeability, which can affect vital cellular functions. nih.gov

Impact on Lipid Raft Composition and Function

Lipid rafts are specialized microdomains within the plasma membrane that are crucial for signal transduction. 7beta-Hydroxycholesterol has been identified as an inhibitor of lipid raft formation. researchgate.net This is a key distinction from other oxysterols, such as 7-ketocholesterol (B24107), which have been shown to accumulate in these domains. researchgate.net Research indicates that 7beta-hydroxycholesterol does not accumulate in lipid rafts. researchgate.net Nonetheless, these raft-like microdomains are implicated in cellular events triggered by 7beta-hydroxycholesterol. core.ac.uk By disrupting the formation and composition of these critical signaling platforms, 7beta-hydroxycholesterol can interfere with a multitude of cellular processes.

Induction of Multilamellar Cytoplasmic Structures (Myelin Figures)

A distinctive feature of cellular exposure to 7beta-hydroxycholesterol is the formation of multilamellar cytoplasmic structures, often called "myelin figures" due to their resemblance to the myelin sheath. scielo.brresearchgate.net This phenomenon, also known as phospholipidosis, is characterized by the excessive accumulation of phospholipids within the cell. mdpi.com The formation of these structures, which are often found in acidic vesicles like lysosomes, is a hallmark of cytotoxicity induced by certain oxysterols, including 7beta-hydroxycholesterol. scielo.brresearchgate.net Research has shown that the induction of myelin figures is a caspase-independent event, meaning it is not reliant on the primary enzymes that execute apoptosis, but is closely linked to the cytotoxic nature of the oxysterol. researchgate.net

Modulation of Cellular Signaling Pathways

Beyond its effects on membrane structure, 7beta-hydroxycholesterol significantly modulates intracellular signaling pathways that are fundamental to cell survival and function.

Inactivation of the Akt/PKB Signaling Pathway

The Akt/protein kinase B (PKB) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. A key molecular effect of 7beta-hydroxycholesterol is the inactivation of this pro-survival pathway. scielo.br Studies conducted on the human monocytic cell line U937 demonstrated that treatment with 7beta-hydroxycholesterol leads to the inactivation of the Akt/PKB pathway. scielo.br This action contributes to the pro-apoptotic, or cell death-inducing, character of the compound. The downregulation of Akt signaling is a mechanism shared by several cytotoxic oxysterols and is a significant factor in their ability to promote apoptosis. scienceopen.comyok.gov.tr

| Signaling Pathway | Effect of 7beta-Hydroxycholesterol | Affected Cell Line | Reference |

|---|---|---|---|

| Akt/PKB | Inactivation | U937 | scielo.br |

Modulation of Calcium Influx and Related Pathways (e.g., Calmodulin, Calcineurin)

7beta-Hydroxycholesterol (7β-OHC) activity is closely linked to its ability to disrupt intracellular calcium (Ca²⁺) homeostasis. A primary event following cellular exposure to 7β-OHC is an influx of extracellular Ca²⁺. scielo.brresearchgate.net This rapid increase in cytosolic Ca²⁺ concentration is a critical trigger for downstream signaling events. researchgate.net The elevated Ca²⁺ levels subsequently activate calcium-dependent proteins, notably calmodulin and calcineurin. scielo.brresearchgate.net

The activation of this calmodulin-calcineurin axis initiates a signaling cascade that contributes to the cytotoxic effects of 7β-OHC. scielo.brresearchgate.net In monocytic THP-1 cells, the induction of interleukin-8 (IL-8) secretion by 7β-OHC has been demonstrated to be a calcium-dependent phenomenon. nih.gov The use of calcium channel blockers significantly diminishes this IL-8 secretion, confirming the essential role of Ca²⁺ influx in this specific inflammatory response. nih.gov This signaling pathway underscores a mechanism by which 7β-OHC translates an initial membrane event into a complex cellular response involving both cell death and inflammation. scielo.brresearchgate.netnih.gov

| Pathway Component | Role in 7β-OHC-Induced Signaling | Supporting Evidence |

| Calcium (Ca²⁺) Influx | An early event triggered by 7β-OHC exposure, leading to increased cytosolic Ca²⁺. | Observed as a rapid cellular response. scielo.brresearchgate.netresearchgate.net |

| Calmodulin | A calcium-binding protein that is activated by the influx of Ca²⁺. | Activated downstream of Ca²⁺ influx. scielo.brresearchgate.net |

| Calcineurin | A calcium-dependent phosphatase that is activated by calmodulin. | Activated downstream of calmodulin. scielo.brresearchgate.net |

| Downstream Effect | Leads to dephosphorylation of pro-apoptotic proteins like Bad and induction of cytokine secretion (e.g., IL-8). | Links calcium signaling to mitochondrial events and inflammation. scielo.brresearchgate.netnih.gov |

Interactions with Mitochondrial Permeability Transition Pore

The disruption of mitochondrial integrity is a central feature of 7β-OHC-induced cytotoxicity, with the mitochondrial permeability transition pore (mPTP) playing a key role. The mPTP is a protein complex in the inner mitochondrial membrane that, when opened, leads to mitochondrial dysfunction. nih.govmdpi.com Events triggered by 7β-OHC, such as increased cytosolic Ca²⁺ and oxidative stress, are known activators of the mPTP. nih.gov

Prolonged opening of the mPTP leads to several detrimental consequences, including the collapse of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and a surge in reactive oxygen species (ROS) production. mdpi.com This creates a vicious cycle, as the increased ROS can further promote mPTP opening. mdpi.com The sustained opening of the pore also causes mitochondrial swelling and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. scielo.brresearchgate.netmdpi.com The release of cytochrome c is a critical step in the activation of the intrinsic pathway of apoptosis. imrpress.com Although direct binding studies of 7β-OHC to mPTP components are not extensively detailed, the downstream effects of 7β-OHC exposure—calcium overload, oxidative stress, and mitochondrial depolarization—are all classic inducers and consequences of mPTP opening. scielo.brresearchgate.netnih.govmdpi.com

Crosstalk with Other Signaling Cascades

7beta-Hydroxycholesterol engages in significant crosstalk with other key intracellular signaling cascades, extending its influence beyond a single pathway. A well-documented interaction is with the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK1/2 cascade. In human monocytic THP-1 cells, 7β-OHC-induced IL-8 secretion is mediated through a Ca²⁺-dependent activation of the MEK/ERK1/2 pathway. nih.gov This activation leads to the subsequent activation of the transcription factor AP-1 (c-fos), which drives the expression of the IL-8 gene. nih.gov

Furthermore, 7β-OHC is capable of inducing the expression and secretion of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), in human monocytes and THP-1 macrophages. mdpi.com This suggests a broader interaction with inflammatory signaling pathways. The signaling pathways initiated by 7β-OHC, which begin with calcium influx and lead to mitochondrial dysfunction, also intersect with the intrinsic apoptosis pathway through the release of mitochondrial proteins and subsequent caspase activation. scielo.brresearchgate.net There is also evidence suggesting that oxysterols can modulate pathways involving G-protein coupled receptors and Toll-like receptors (TLRs), indicating a complex network of interactions. mdpi.combiomolther.org

| Interacting Pathway | Mechanism of Crosstalk with 7β-OHC | Cellular Outcome |

| MEK/ERK1/2 Pathway | Activated in a calcium-dependent manner following 7β-OHC exposure. | Leads to activation of the AP-1 transcription factor and subsequent IL-8 secretion. nih.gov |

| TNF-α Signaling | 7β-OHC can induce the expression and secretion of TNF-α in immune cells. | Contributes to the pro-inflammatory effects of the oxysterol. mdpi.com |

| Intrinsic Apoptosis Pathway | 7β-OHC-induced mitochondrial dysfunction leads to the release of cytochrome c. | Activates caspases and execution of programmed cell death. scielo.brresearchgate.netimrpress.com |

Induction of Oxidative Stress and Redox Imbalance

Overproduction of Reactive Oxygen Species (ROS)

A consistent and critical feature of 7beta-Hydroxycholesterol's cellular activity is the induction of profound oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). scielo.brresearchgate.net This ROS generation has been observed across various cell types, including macrophages, myoblasts, and endothelial cells, and is considered a hallmark of 7β-OHC-induced cytotoxicity. scielo.brresearchgate.netaston.ac.uk The generation of ROS is not merely a byproduct of cell death but a contributing factor, often preceding the activation of apoptotic pathways. scielo.br

The source of this ROS overproduction is often linked to mitochondrial dysfunction. mdpi.comresearchgate.net In some cellular models, 7β-OHC treatment leads to an increase in mitochondrial superoxide (B77818) (O₂•−) levels. researchgate.net This oxidative burst contributes directly to other key events, such as the decrease in the mitochondrial membrane potential and the oxidation of cellular components like lipids and proteins. scielo.brmdpi.com The central role of oxidative stress is highlighted by studies showing that antioxidant compounds can attenuate the cytotoxic effects of 7β-OHC by reducing ROS overproduction and preventing subsequent organelle damage. mdpi.com

Decrease in Transmembrane Mitochondrial Potential (ΔΨm)

Exposure to 7beta-Hydroxycholesterol consistently leads to a significant decrease in the transmembrane mitochondrial potential (ΔΨm), a key indicator of mitochondrial health and function. scielo.brresearchgate.netresearchgate.net The loss of ΔΨm, also known as mitochondrial depolarization, is a critical event in the apoptotic process induced by 7β-OHC. scielo.brresearchgate.net This depolarization is understood to be a consequence of upstream events, including the Ca²⁺ influx and the overproduction of ROS. scielo.brresearchgate.net

The signaling cascade initiated by Ca²⁺ influx and calcineurin activation can lead to the dephosphorylation of pro-apoptotic proteins, which in turn act on the mitochondria to cause depolarization. scielo.brresearchgate.net Concurrently, the overproduction of ROS can directly damage mitochondrial components and trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a rapid collapse of the membrane potential. scielo.brmdpi.com This loss of ΔΨm is often accompanied by the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytoplasm, signaling a point of no return for the cell. scielo.brresearchgate.netresearchgate.net

Alteration of Intracellular Glutathione (B108866) Levels and Redox Ratio

7beta-Hydroxycholesterol significantly disrupts the intracellular redox balance by altering the levels of glutathione, a crucial cellular antioxidant. scielo.br Specifically, treatment with 7β-OHC leads to a decrease in the concentration of reduced glutathione (GSH) and a corresponding increase in its oxidized form, glutathione disulfide (GSSG). nih.govscispace.com This shift is a direct consequence of the oxidative stress induced by the oxysterol, as GSH is consumed in the process of neutralizing reactive oxygen species. scielo.br

| Parameter | Effect of 7β-Hydroxycholesterol | Cell Type Studied | Reference |

| Reduced Glutathione (GSH) | Decrease | Murine Peritoneal Macrophages | nih.govscispace.com |

| Oxidized Glutathione (GSSG) | Increase | Murine Peritoneal Macrophages | nih.govscispace.com |

| Redox Ratio (GSSG/GSH) | Increase | Murine Peritoneal Macrophages | nih.govscispace.com |

Impact on Heat Shock Protein 70 (Hsp70) Expression

7beta-hydroxycholesterol has been shown to exert oxidative stress on macrophages, and part of this effect involves modulating the cellular defense systems, including stress proteins. nih.gov Research on murine peritoneal macrophages demonstrated that incubation with 7beta-hydroxycholesterol for 24 hours led to a dose-dependent decrease in the expression of Heat Shock Protein 70 (Hsp70). nih.gov This reduction in Hsp70, a key protein involved in cellular protection and recovery from stress, suggests that 7beta-hydroxycholesterol impairs the cell's ability to mount a protective stress response. nih.gov By diminishing the expression of Hsp70, 7beta-hydroxycholesterol may render cells like macrophages more vulnerable to its proatherogenic and cytotoxic effects. nih.govresearchgate.net

Table 1: Effect of 7beta-Hydroxycholesterol on Hsp70 Expression in Macrophages

| Cell Type | Treatment | Duration | Outcome | Reference |

|---|---|---|---|---|

| Murine Peritoneal Macrophages | 7beta-hydroxycholesterol (0-25 µg/ml) | 24 hours | Dose-dependent decrease in Hsp70 expression | nih.gov |

Generation of Lipid Peroxidation Products

A significant aspect of 7beta-hydroxycholesterol's bioactivity is its capacity to induce oxidative stress, leading to the formation of lipid peroxidation products. nih.govresearchgate.net Studies have shown a direct correlation between the presence of 7beta-hydroxycholesterol and increased lipid peroxidation. nih.govnih.gov In human U937 cells, treatment with 7beta-hydroxycholesterol resulted in an overproduction of superoxide anions (O2•−), which was consistently associated with enhanced lipid peroxidation. nih.gov This oxysterol is a major product formed during the peroxidation of lipids in biological membranes and lipoproteins. ahajournals.org The generation of these reactive oxygen species and subsequent lipid peroxidation are considered key events that contribute to the cytotoxic and pro-apoptotic effects of 7beta-hydroxycholesterol. nih.govscielo.br

Table 2: 7beta-Hydroxycholesterol and Lipid Peroxidation

| Cell/System | Key Finding | Associated Events | Reference |

|---|---|---|---|

| Human U937 Cells | Induced overproduction of superoxide anion (O2•−) | Enhanced lipid peroxidation | nih.gov |

| Rabbit Plasma (Hypercholesterolemic) | Significant increase in plasma levels of 7beta-hydroxycholesterol | Increased plasma and liver lipid peroxidation | nih.gov |

| Biological Membranes/Lipoproteins | 7beta-hydroxycholesterol is a major product of lipid peroxidation | Formed alongside other 7-oxygenated oxysterols | ahajournals.org |

Mechanisms of Cell Death Induction

Apoptosis Induction: Caspase-Dependent Pathways

7beta-hydroxycholesterol is a potent inducer of apoptosis, primarily through the activation of caspase-dependent pathways. researchgate.netnih.gov This programmed cell death is characterized by a series of well-defined morphological and biochemical events. scielo.brnih.gov The apoptotic process initiated by 7beta-hydroxycholesterol involves both the intrinsic (mitochondrial) and extrinsic signaling pathways, culminating in the activation of a cascade of cysteine proteases known as caspases. scielo.brimrpress.com The activation of these caspases is essential for the execution phase of apoptosis, leading to the systematic dismantling of the cell. researchgate.netnih.gov

Activation of Initiator (e.g., Caspase-9) and Effector (e.g., Caspase-3, -7) Caspases

The apoptotic signaling cascade triggered by 7beta-hydroxycholesterol centrally involves the activation of specific initiator and effector caspases. researchgate.netscielo.br Following cellular stress induced by the oxysterol, the initiator caspase-9 is activated. researchgate.netnih.gov Studies in U937 human monocytic cells have demonstrated that 7beta-hydroxycholesterol treatment leads to the activation of caspase-9. researchgate.netnih.govimrpress.com The activation of this initiator caspase subsequently triggers a proteolytic cascade, leading to the activation of downstream effector caspases, most notably caspase-3 and caspase-7. researchgate.netscielo.brimrpress.com The activation of caspase-3 is a critical step, and its increased activity has been observed in U937 cells following a 24-hour incubation with 7beta-hydroxycholesterol. researchgate.net This sequence of caspase activation from initiator to effector enzymes is a hallmark of the caspase-dependent apoptosis induced by this oxysterol. scielo.brimrpress.com

Mitochondrial Pathway Involvement: Cytochrome c Release and Bid Truncation

The activation of caspase-9 is directly linked to the mitochondrial pathway of apoptosis. researchgate.netnih.gov 7beta-hydroxycholesterol induces mitochondrial dysfunction, a key event being the loss of the mitochondrial transmembrane potential. scielo.brnih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. researchgate.netimrpress.com One of the most critical of these factors is cytochrome c. nih.gov Upon release, cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, which facilitates the activation of caspase-9. scielo.org.ar

Furthermore, 7beta-hydroxycholesterol has been shown to induce the degradation or truncation of Bid, a pro-apoptotic Bcl-2 family protein. scielo.brimrpress.com The truncated form of Bid (tBid) translocates to the mitochondria, where it further promotes the release of cytochrome c, thus amplifying the apoptotic signal. imrpress.comscielo.org.ar The effect of 7beta-hydroxycholesterol on inducing cytochrome c release and Bid degradation has been observed to be particularly strong in U937 cells. imrpress.com

Poly(ADP-ribose) Polymerase (PARP) Degradation and DNA Fragmentation

Once the effector caspases, such as caspase-3, are activated, they proceed to cleave a variety of cellular substrates, leading to the characteristic features of apoptosis. researchgate.net A primary substrate for activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. researchgate.netnih.gov Cleavage and degradation of PARP by caspase-3 is a well-established marker of apoptosis and is consistently observed in cells treated with 7beta-hydroxycholesterol. nih.govscielo.brnih.gov This inactivation of PARP prevents DNA repair and facilitates the subsequent breakdown of the cell's genetic material. researchgate.netnih.gov The apoptotic process culminates in internucleosomal DNA fragmentation, another hallmark of apoptosis that is observed following exposure to 7beta-hydroxycholesterol. nih.govresearchgate.net

Table 3: Summary of 7beta-Hydroxycholesterol-Induced Apoptotic Events

| Apoptotic Event | Key Molecule(s) Involved | Outcome | Cell Line Example | Reference |

|---|---|---|---|---|

| Initiator Caspase Activation | Caspase-9 | Triggers effector caspase cascade | U937 | researchgate.netnih.govimrpress.com |

| Effector Caspase Activation | Caspase-3, Caspase-7 | Cleavage of cellular substrates | U937 | scielo.brresearchgate.netimrpress.com |

| Mitochondrial Disruption | Cytochrome c, Bid | Release of pro-apoptotic factors, signal amplification | U937 | researchgate.netnih.govimrpress.com |

| Nuclear Events | PARP, DNA | PARP degradation, DNA fragmentation | U937 | nih.govresearchgate.netnih.gov |

Apoptosis Induction: Caspase-Independent Pathways

While 7beta-hydroxycholesterol can trigger caspase-dependent apoptosis, it also initiates cell death through caspase-independent mechanisms. nih.gov This alternative route to programmed cell death involves the release of mitochondrial proteins that execute cell demise without relying on the caspase cascade.

Key mediators in this pathway are Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo-G). scielo.br Following a death stimulus from 7beta-hydroxycholesterol, these proteins are released from the mitochondrial intermembrane space into the cytosol. nih.govscielo.br AIF then translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, hallmark features of apoptosis. scielo.brunina.it Similarly, Endonuclease G also moves to the nucleus to participate in DNA degradation. scielo.brcore.ac.uk

The release of AIF and Endonuclease G from the mitochondria is independent of caspase-3 activity. nih.gov Studies using caspase-3 deficient cells, such as the MCF-7 cell line, have demonstrated that while these cells are resistant to some features of 7beta-hydroxycholesterol-induced apoptosis, they still undergo cell death characterized by the release of AIF and Endo-G. nih.gov This highlights the existence of a parallel, caspase-independent pathway activated by this oxysterol. This pathway ensures cell death even when the caspase-dependent machinery is compromised. nih.gov

Necrotic Cell Death Pathways

In addition to apoptosis, 7beta-hydroxycholesterol can induce necrotic cell death. medchemexpress.comimrpress.com Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which often triggers an inflammatory response. etsu.edu The mode of cell death induced by 7beta-hydroxycholesterol—apoptosis versus necrosis—appears to be dependent on the cell type and the concentration of the oxysterol. nih.govimrpress.com

In vascular endothelial cells and smooth muscle cells, 7beta-hydroxycholesterol primarily induces apoptosis. nih.gov However, in fibroblasts, the same oxysterol triggers necrosis, as evidenced by the absence of apoptotic features like nuclear condensation and DNA fragmentation. nih.gov At higher concentrations, 7beta-hydroxycholesterol can lead to a necrotic phenotype even in cells that typically undergo apoptosis at lower concentrations. imrpress.com This suggests a dose-dependent switch in the cell death mechanism.

The simultaneous observation of apoptotic and oncotic (a form of necrotic cell death) cells following treatment with 7beta-hydroxycholesterol suggests that this compound can activate different metabolic pathways leading to various modes of cell death. nih.govresearchgate.net The depletion of intracellular ATP has been suggested as a potential factor that could shift the balance from apoptosis to necrosis. nih.gov

Oxiapoptophagy as a Defined Cell Death Mode

A more recently characterized mode of cell death induced by 7beta-hydroxycholesterol is termed "oxiapoptophagy." This is a hybrid process that involves a combination of oxidative stress, apoptosis, and autophagy. aston.ac.uknih.govbioscientifica.com This complex interplay of cellular processes highlights the multifaceted nature of 7beta-hydroxycholesterol's cytotoxicity.

Oxiapoptophagy is characterized by:

Oxidative Stress: A significant overproduction of reactive oxygen species (ROS) is a primary event. aston.ac.uknih.gov

Apoptosis: Hallmarks of apoptosis, including caspase activation, are observed. aston.ac.ukunito.it

Autophagy: The formation of autophagic vacuoles, also known as myelin figures, is a distinct morphological feature. aston.ac.uknih.gov

The signaling pathways associated with oxiapoptophagy induced by 7beta-hydroxycholesterol are complex and involve mitochondrial dysfunction. aston.ac.uk In some cell lines, such as C6 rat glioma cells, 7beta-hydroxycholesterol induces a form of lethal autophagy associated with oxidative stress and organelle dysfunction. aston.ac.uk This process is considered a caspase-dependent mode of cell death that integrates features of both apoptosis and autophagy. aston.ac.uk

Role of Lysosomal Destabilization in Cell Death

Lysosomal destabilization is a critical event in 7beta-hydroxycholesterol-induced cell death. chemodex.comcaltagmedsystems.co.ukresearchgate.net Lysosomes contain a host of hydrolytic enzymes, including cathepsins, and their release into the cytosol can trigger a cascade of events leading to cell death. csic.es

Treatment with 7beta-hydroxycholesterol can lead to lysosomal membrane permeabilization (LMP). researchgate.netcsic.es This permeabilization allows for the leakage of cathepsins from the lysosomal lumen into the cytoplasm. csic.es Once in the cytosol, these proteases can cleave various substrates, including the pro-apoptotic protein Bid. csic.es Cleaved Bid then translocates to the mitochondria, promoting mitochondrial membrane permeabilization and the release of other pro-apoptotic factors, thereby amplifying the death signal. csic.es

In some cell types, such as human natural killer (NK) cells and human retinal pigment epithelial cells, 7beta-hydroxycholesterol-induced cell death is directly linked to oxidative lysosomal destabilization and is caspase-3-independent. medscape.comresearchgate.netnih.gov The use of cathepsin inhibitors has been shown to prevent cell death induced by this oxysterol, underscoring the pivotal role of lysosomal destabilization in this process. nih.gov

Regulation of Gene Expression and Inflammatory Responses

Beyond its cytotoxic effects, 7beta-hydroxycholesterol is a potent modulator of gene expression, particularly those genes involved in inflammation. chemodex.comcaltagmedsystems.co.uk This pro-inflammatory activity contributes to its pathological role in inflammatory diseases like atherosclerosis. researchgate.net

Induction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

7beta-hydroxycholesterol has been shown to induce the expression and secretion of several pro-inflammatory cytokines in various cell types. These signaling molecules play a crucial role in orchestrating the inflammatory response.

Key induced cytokines include:

Interleukin-8 (IL-8): In human monocytic THP-1 cells, 7beta-hydroxycholesterol induces the secretion of IL-8. nih.gov This chemokine is a potent chemoattractant and activator of neutrophils and other granulocytes.

Interleukin-6 (IL-6): This pleiotropic cytokine is involved in a wide range of inflammatory and immune responses.

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine that can induce a cascade of other inflammatory mediators. unito.it

Interleukin-1β (IL-1β): Another key inflammatory cytokine that mediates a variety of cellular responses.

The induction of these cytokines by 7beta-hydroxycholesterol can contribute to the recruitment and activation of immune cells at sites of inflammation, such as in the development of atherosclerotic plaques.

Activation of Key Inflammatory Signaling Pathways (e.g., NFκB, p38 MAPK, ERK)

The pro-inflammatory effects of 7beta-hydroxycholesterol are mediated through the activation of several key intracellular signaling pathways. These pathways transduce the signal from the cell surface to the nucleus, leading to the transcription of pro-inflammatory genes.

The primary signaling pathways activated by 7beta-hydroxycholesterol include:

Mitogen-Activated Protein Kinase (MAPK) Pathways:

Extracellular signal-regulated kinases (ERK): In human aortic smooth muscle cells and THP-1 monocytic cells, 7beta-hydroxycholesterol rapidly activates ERK1 and ERK2. nih.govnih.govresearchgate.net This activation is often dependent on an influx of calcium. nih.gov The ERK pathway is involved in the induction of IL-8 secretion. nih.gov

p38 MAPK: Activation of the p38 MAPK pathway has also been observed in response to 7beta-hydroxycholesterol. researchgate.nettargetmol.com This pathway is known to be involved in the expression of various inflammatory mediators.

Nuclear Factor-kappa B (NF-κB): The NF-κB transcription factor is a master regulator of inflammation. While direct evidence for 7beta-hydroxycholesterol activating NF-κB is part of broader oxysterol research, related oxysterols like 7-ketocholesterol are known to activate NF-κB through pathways involving Akt and PKCζ. nih.govbiomolther.org This activation leads to the nuclear translocation of NF-κB and subsequent transcription of its target genes, including those for pro-inflammatory cytokines. nih.gov

The activation of these signaling cascades provides a molecular basis for the pro-inflammatory properties of 7beta-hydroxycholesterol.

Table of Research Findings on 7beta-Hydroxycholesterol's Cellular and Molecular Mechanisms

| Cellular/Molecular Effect | Key Findings | Affected Cell Types | References |

|---|---|---|---|

| Caspase-Independent Apoptosis | Induces release of AIF and Endonuclease G from mitochondria, leading to nuclear translocation and DNA fragmentation. | U937, MCF-7 | nih.govscielo.brunina.it |

| Necrotic Cell Death | Induces necrosis, particularly in fibroblasts and at higher concentrations in other cell types. | Fibroblasts, Endothelial cells, Smooth muscle cells | medchemexpress.comnih.govimrpress.com |

| Oxiapoptophagy | Triggers a hybrid cell death mode involving oxidative stress, apoptosis, and autophagy. | C6 glioma, 158N oligodendrocytes | aston.ac.uknih.govbioscientifica.com |

| Lysosomal Destabilization | Causes lysosomal membrane permeabilization and release of cathepsins, initiating cell death. | NK cells, ARPE-19 | caltagmedsystems.co.ukresearchgate.netcsic.esmedscape.comnih.gov |

| Pro-inflammatory Cytokine Induction | Upregulates the expression and secretion of IL-8, IL-6, TNF-α, and IL-1β. | THP-1 monocytes | unito.itnih.gov |

| Inflammatory Signaling Pathway Activation | Activates ERK and p38 MAPK pathways, leading to inflammatory gene expression. | Aortic smooth muscle cells, THP-1 monocytes | nih.govnih.govresearchgate.netbiomolther.org |

Differential Effects on Toll-like Receptor Signaling (e.g., TLR6)

The interaction of oxysterols with components of the innate immune system, particularly Toll-like receptors (TLRs), is a critical area of investigation for understanding their role in inflammatory diseases. Research into the effects of 7β-hydroxycholesterol on TLR signaling has revealed a nuanced and often indirect relationship, particularly when compared to its stereoisomer, 7α-hydroxycholesterol.

Studies have shown that 7β-hydroxycholesterol does not consistently act as a direct agonist for TLR6. In human monocytic THP-1 cells, treatment with 7β-hydroxycholesterol did not lead to an increase in the expression of TLR6. biomolther.orgnih.gov This is in stark contrast to its isomer, 7α-hydroxycholesterol, which has been demonstrated to induce the transcription of the TLR6 gene and increase the levels of cell surface TLR6 protein. biomolther.orgnih.gov

Further illustrating this differential effect, when THP-1 cells were treated with 7β-hydroxycholesterol, the subsequent addition of FSL-1, a synthetic agonist for TLR6, did not result in an enhanced secretion of the pro-inflammatory cytokine Interleukin-23 (IL-23). biomolther.orgnih.gov This suggests that 7β-hydroxycholesterol does not prime or sensitize the TLR6 signaling pathway for subsequent activation. Again, this differs from the action of 7α-hydroxycholesterol, where its presence significantly amplified the FSL-1-induced production of IL-23. biomolther.orgnih.gov

These findings indicate that while 7β-hydroxycholesterol is an active inflammatory mediator, its effects are not directly mediated through the activation of TLR6 signaling. The differential responses elicited by 7β-hydroxycholesterol and its isomer 7α-hydroxycholesterol highlight the stereospecificity of oxysterol interactions with cellular signaling pathways.

Interactive Data Table: Differential Effects of 7-Oxygenated Cholesterol Derivatives on TLR6

| Compound | Effect on TLR6 Expression in THP-1 Cells | Effect on FSL-1 (TLR6 Agonist) Induced IL-23 Secretion |

| 7β-Hydroxycholesterol | No effect on expression biomolther.orgnih.gov | Did not influence transcription of IL-23 genes biomolther.orgnih.gov |

| 7α-Hydroxycholesterol | Induced transcription and elevated cell surface protein biomolther.orgnih.gov | Enhanced production of IL-23 biomolther.orgnih.gov |

| 7-Ketocholesterol | No effect on expression biomolther.orgnih.gov | Did not influence transcription of IL-23 genes biomolther.orgnih.gov |

Role of 7beta Hydroxycholesterol in Disease Pathogenesis: Mechanistic Insights

Neurodegenerative Pathomechanisms

Dysregulation of cholesterol metabolism in the brain is a significant factor in the development of neurodegenerative diseases. mdpi.com Oxysterols, including 7β-OHC, are considered a crucial link between altered cholesterol homeostasis and the progression of these disorders. mdpi.com

Elevated levels of 7β-OHC have been observed in the brains of individuals with Alzheimer's disease (AD), suggesting its direct involvement in the disease's pathogenesis. mdpi.comnih.gov Studies have shown that serum levels of 7β-OHC increase with aging in AD mouse models, and its levels in the hair of human AD patients correlate with clinical severity. researchgate.net These findings highlight 7β-OHC not only as a potential peripheral biomarker but also as a direct contributor to AD pathophysiology. nih.govresearchgate.net

Research indicates that 7β-OHC plays a role in the amyloidogenic processing of amyloid precursor protein (APP), a central process in AD pathology. Specifically, 7β-OHC has been shown to significantly increase the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.net BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. plos.org By upregulating BACE1, 7β-OHC promotes the amyloidogenic pathway, leading to increased Aβ production. researchgate.net In contrast, it has been observed to decrease the expression of TACE (tumor necrosis factor-alpha-converting enzyme), an enzyme involved in the non-amyloidogenic pathway. researchgate.net This dual effect shifts the balance of APP processing towards the formation of neurotoxic Aβ plaques.

Table 1: Effect of 7β-Hydroxycholesterol on Proteins in the Amyloidogenic Pathway

| Protein | Effect of 7β-OHC | Implication in Alzheimer's Disease | Reference |

|---|---|---|---|

| BACE1 | Significantly Increased Expression | Promotes the amyloidogenic pathway, leading to increased Aβ production. | researchgate.net |

| TACE | Decreased Expression | Suppresses the non-amyloidogenic pathway, further favoring Aβ formation. | researchgate.net |

| APP | No Significant Change in Expression | The primary impact of 7β-OHC is on the processing of APP rather than its overall level. | researchgate.net |

| Aβ | Increased Production | The end product of the amyloidogenic pathway, which forms plaques in the brain. | researchgate.net |

Neuroinflammation is a well-established component of AD pathology, and 7β-OHC appears to be a potent inducer of this process. researchgate.net Intrahippocampal injection of 7β-OHC in mice has been demonstrated to cause the activation of both astrocytes and microglial cells. nih.govresearchgate.net This activation is accompanied by an increase in the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.net This suggests that 7β-OHC directly contributes to the inflammatory environment in the brain, which can in turn exacerbate other pathological processes in AD. researchgate.net Interestingly, this neuroinflammatory response appears to be a direct effect of 7β-OHC and not a secondary consequence of cell death. researchgate.net

The hyperphosphorylation of tau protein and the subsequent formation of neurofibrillary tangles (NFTs) are another hallmark of Alzheimer's disease. mdpi.com Oxidative stress and the production of reactive oxygen species (ROS) can promote lipid peroxidation, leading to the formation of molecules like 7β-OHC. mdpi.com These oxysterols, in turn, can contribute to tau hyperphosphorylation. mdpi.com While the direct mechanisms are still under investigation, it is understood that the oxidative environment fostered by 7β-OHC can activate kinases responsible for phosphorylating tau. nih.govresearchgate.net

Evidence suggests that systemic oxidative damage is elevated in individuals with Parkinson's disease (PD). nih.gov Studies have found that plasma levels of several cholesterol oxidation products, including 7β-hydroxycholesterol, are elevated in PD patients compared to healthy controls. nih.govnih.gov This increase in oxidative stress markers may provide insights into the relationship between oxidative damage and the onset and progression of PD. nih.gov The presence of 7β-OHC is associated with cell death and oxidative stress in oligodendrocyte cell models, a process that is hypothesized to be relevant to the neurodegeneration seen in Parkinson's disease. mdpi.com

Multiple sclerosis (MS) is a chronic inflammatory and demyelinating disease of the central nervous system. nih.gov A growing body of evidence suggests that cholesterol derivatives, known as oxysterols, may be linked to the inflammatory demyelination that characterizes MS. nih.gov The brain has the highest concentration of cholesterol in the body, with a significant portion located in the myelin sheath produced by oligodendrocytes. nih.gov The treatment of oligodendrocytes with 7β-hydroxycholesterol has been shown to induce cell death. ucl.ac.uk This cytotoxic effect is associated with oxidative stress, highlighting a potential mechanism by which 7β-OHC could contribute to the oligodendrocyte dysfunction and demyelination observed in MS. mdpi.comucl.ac.uk

Induction of Neuroinflammation (Astrocyte and Microglial Activation)

Interplay with Mitochondrial Dysfunction and Oxidative Stress in Brain

7β-hydroxycholesterol (7β-OHC), an oxidation product of cholesterol, is implicated in the pathogenesis of neurodegenerative diseases through its ability to induce mitochondrial dysfunction and oxidative stress within brain cells. tandfonline.com This oxysterol is known to trigger a form of cell death termed "oxiapoptophagy" in murine oligodendrocytes, the myelin-producing cells of the central nervous system. This process is characterized by the induction of oxidative stress linked to mitochondrial defects, leading to a cell death cascade with features of both apoptosis and autophagy. tandfonline.com

The toxic effects of 7β-OHC on brain cells are multifaceted. It disrupts the mitochondrial transmembrane potential (ΔΨm), a critical indicator of mitochondrial health. tandfonline.commdpi.com This disruption is a key event that can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Furthermore, 7β-OHC treatment has been shown to increase the production of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂), within neural cells. tandfonline.com This overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to vital cellular components such as lipids and proteins. tandfonline.combioscientifica.com

Specifically, in murine oligodendrocytes, 7β-OHC has been observed to decrease the levels of cardiolipin (B10847521), a phospholipid essential for mitochondrial membrane structure and function. tandfonline.com It also leads to an increase in mitochondrial mass, which may represent a compensatory response to mitochondrial damage. tandfonline.com The resulting oxidative stress is further evidenced by an increase in lipid peroxidation products like malondialdehyde (MDA) and conjugated dienes, as well as protein oxidation markers such as carbonylated proteins. tandfonline.com

The interplay between mitochondrial dysfunction and oxidative stress creates a vicious cycle. The initial mitochondrial damage caused by 7β-OHC leads to increased ROS production, which in turn further damages mitochondria and other cellular structures, amplifying the cytotoxic effects. researchgate.netmdpi.com This cascade of events ultimately contributes to the demise of brain cells, a hallmark of neurodegenerative conditions. tandfonline.commdpi.com Studies on various neural cell types, including oligodendrocytes and neuronal cells, have consistently demonstrated that 7β-OHC induces these detrimental processes, highlighting its potential role as a key pathogenic factor in diseases associated with neurodegeneration. tandfonline.commdpi.combioscientifica.com

Atherosclerosis and Vascular Cell Dysfunction

Mechanistic Contributions to Atherogenesis and Plaque Development

7β-hydroxycholesterol is a significant contributor to the development of atherosclerosis, a disease characterized by the buildup of plaques in arteries. scielo.br This oxysterol is a major component of oxidized low-density lipoproteins (oxLDL) and is found in elevated concentrations within atherosclerotic lesions and the plasma of individuals with cardiovascular disease. scielo.br Its pro-atherogenic properties stem from its ability to induce a range of cellular dysfunctions that promote the initiation and progression of atherosclerotic plaques. scielo.brhmdb.ca

One of the primary mechanisms by which 7β-OHC promotes atherogenesis is by inducing apoptosis, or programmed cell death, in the various cells that make up the vascular wall, including endothelial cells, smooth muscle cells, and macrophages. scielo.brmedchemexpress.comnih.gov The death of these cells can compromise the integrity of the arterial wall and contribute to the instability of atherosclerotic plaques. scielo.br

Furthermore, 7β-OHC is a potent inducer of inflammation, another key process in atherosclerosis. It can stimulate the production of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8), which attract immune cells like monocytes to the site of the developing lesion. plos.orgunito.it However, some studies indicate that while related oxysterols like 7α-hydroxycholesterol and 7-ketocholesterol (B24107) enhance IL-8 expression in monocytes/macrophages, 7β-OHC does not have the same effect. plos.org

The accumulation of lipids within macrophages, leading to their transformation into foam cells, is a critical early step in the formation of the fatty streak, the initial stage of an atherosclerotic lesion. 7β-OHC is directly involved in this process. scielo.br It also contributes to oxidative stress within the vascular wall by promoting the generation of reactive oxygen species (ROS). scielo.br This oxidative environment further drives the modification of LDL and perpetuates the inflammatory cascade, creating a self-amplifying cycle of plaque development. scielo.br The presence of 7β-OHC and other cytotoxic oxysterols in atherosclerotic lesions is believed to contribute to the formation of the lipid-rich necrotic core in more advanced plaques. scielo.br

Effects on Vascular Cells (e.g., Monocytes, Endothelial Cells, Smooth Muscle Cells)

7β-hydroxycholesterol exerts significant cytotoxic effects on the primary cell types of the vascular wall, thereby contributing to the pathogenesis of atherosclerosis. medchemexpress.com It has been shown to induce a dual cytotoxic effect, promoting apoptosis in endothelial and smooth muscle cells while causing necrosis in fibroblasts. medchemexpress.com

In human monocytes, such as the U937 cell line, 7β-OHC is a potent inducer of apoptosis. nih.gov This process is often preceded by the generation of oxidative stress, as evidenced by a decrease in cellular glutathione (B108866) levels. nih.gov The apoptotic cascade in monocytes treated with 7β-OHC involves the loss of mitochondrial transmembrane potential and the release of cytochrome c, leading to the activation of caspases. nih.gov

Endothelial cells, which form the inner lining of blood vessels, are also susceptible to the damaging effects of 7β-OHC. The compound can induce apoptosis in these cells, compromising the integrity of the endothelial barrier. scielo.br This can lead to increased permeability and the infiltration of lipids and inflammatory cells into the arterial wall. Some studies have shown that certain oxysterols can upregulate the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells, which facilitates the adhesion of leukocytes, a critical step in inflammation and atherosclerosis. unito.itplos.org

Vascular smooth muscle cells, which are responsible for maintaining vascular tone, are also targeted by 7β-OHC. The induction of apoptosis in these cells can weaken the arterial wall and contribute to plaque instability. scielo.br In some instances, oxysterols can also stimulate the proliferation and migration of smooth muscle cells, contributing to the thickening of the arterial intima.

It is noteworthy that the stereochemistry of the hydroxyl group at the C7 position plays a crucial role in the cytotoxic potential of these oxysterols. 7β-hydroxycholesterol and 7-ketocholesterol are potent inducers of apoptosis, whereas 7α-hydroxycholesterol shows significantly less cytotoxicity. nih.gov

Perturbation of Cellular Cholesterol Homeostasis (Biosynthesis, Esterification, Efflux)

7β-hydroxycholesterol, along with other oxysterols, plays a role in the intricate regulation of cellular cholesterol levels, although its effects can be complex and sometimes contradictory depending on the specific cellular context and the presence of other regulatory molecules. scielo.bruchicago.edu Cellular cholesterol homeostasis is maintained through a delicate balance of cholesterol biosynthesis, uptake, esterification for storage, and efflux to extracellular acceptors. uchicago.edu

Oxysterols are known to be powerful regulators of the sterol regulatory element-binding protein (SREBP) pathway, which controls the transcription of genes involved in cholesterol biosynthesis and uptake. nih.govbiorxiv.org Specifically, some oxysterols can suppress the maturation of SREBP-2, a key transcription factor that activates genes like HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the low-density lipoprotein receptor (LDLR). nih.gov While the primary regulators of SREBP-2 are often considered to be side-chain oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), 7-oxygenated oxysterols can also influence these pathways. hmdb.cabiorxiv.org For instance, 7-ketocholesterol, a closely related compound to 7β-OHC, is known to strongly inhibit HMG-CoA reductase. hmdb.ca

Regarding cholesterol esterification, the process of converting free cholesterol into cholesteryl esters for storage in lipid droplets is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). Some studies suggest that the esterification of cytotoxic oxysterols like 7β-OHC with fatty acids, such as oleate (B1233923), can reduce their toxic effects. mdpi.com

Cholesterol efflux, the process by which cells remove excess cholesterol, is mediated by transporters like ATP-binding cassette transporter A1 (ABCA1) and ABCG1. biorxiv.org This process is often regulated by another class of nuclear receptors, the liver X receptors (LXRs), which are activated by certain oxysterols. biorxiv.org Activation of LXRs leads to the increased expression of ABCA1 and ABCG1, promoting cholesterol efflux. biorxiv.org However, the ability of endogenously produced 7-oxygenated oxysterols to activate LXR appears to be limited compared to side-chain oxysterols. biorxiv.org Furthermore, some research indicates that the accumulation of 7-ketocholesterol in macrophage foam cells can actually impair sterol efflux. ahajournals.org

Involvement in Foam Cell Formation

7β-hydroxycholesterol is directly implicated in the formation of foam cells, a hallmark of the early stages of atherosclerosis. scielo.brscispace.com Foam cells are typically macrophages that have become laden with lipids, particularly cholesteryl esters, giving them a foamy appearance under a microscope. scielo.br The accumulation of these cells in the arterial intima contributes to the development of the fatty streak, the initial visible lesion of atherosclerosis. scielo.br

The process begins with the modification of low-density lipoproteins (LDL) in the arterial wall, often through oxidation, which produces oxysterols like 7β-OHC. scispace.com Unlike native LDL, which is taken up slowly by macrophages, oxidized LDL is readily scavenged by macrophage scavenger receptors, such as CD36. ahajournals.org This unregulated uptake leads to a massive accumulation of cholesterol and its oxidized derivatives within the macrophage. ahajournals.org

7β-hydroxycholesterol contributes to this process not only as a component of oxidized LDL but also by inducing cellular changes that favor lipid accumulation. It can cause cytosolic accumulation of lipid droplets within macrophages. nih.gov Furthermore, the cytotoxic nature of 7β-OHC can lead to the death of foam cells within the atherosclerotic plaque. nih.gov This apoptosis of foam cells can result in the release of their lipid contents and pro-inflammatory molecules, further contributing to the growth and instability of the plaque and the formation of a necrotic core in advanced lesions. scielo.br

Studies have shown that treating monocytic cells and macrophages with 7β-OHC induces not only foam cell formation but also oxidative stress and abnormal cellular iron metabolism, creating a toxic environment that promotes cell death. nih.gov This suggests a direct causal link between the presence of 7β-OHC in the arterial wall and the pathological transformation of macrophages into foam cells, a critical event in atherogenesis. scispace.comnih.gov

Contribution to Other Cellular Dysfunctions

Beyond its well-established roles in neurodegeneration and atherosclerosis, 7β-hydroxycholesterol contributes to a broader range of cellular dysfunctions. A key effect is the induction of phospholipidosis, which is the substantial accumulation of polar lipids, particularly phospholipids (B1166683), in cytoplasmic multilamellar structures. scielo.br This condition has been observed in cells treated with cytotoxic oxysterols, including 7β-OHC. scielo.br

Furthermore, 7β-OHC can trigger the generation of ceramide, a lipid molecule involved in cell signaling pathways, including those leading to apoptosis. nih.gov Studies on U937 cells have shown that treatment with 7β-OHC leads to an increased accumulation of cellular C16:0 and C24:1 ceramide species. nih.gov Interestingly, this ceramide generation appears to be independent of caspase activation, as inhibiting caspases did not prevent the accumulation of these ceramides. nih.gov Conversely, inhibiting ceramide synthesis did not prevent 7β-OHC-induced apoptosis, suggesting that while ceramide generation occurs, it may not be the primary driver of cell death in this context. nih.gov

The compound also induces significant alterations in the plasma membrane. It can disrupt the organization and increase the rigidity of the plasma membrane, as well as enhance its permeability. bioscientifica.com These changes can compromise the cell's barrier function and signaling capabilities.

At the organelle level, 7β-OHC is known to induce dysfunction in lysosomes and peroxisomes, in addition to its effects on mitochondria. bioscientifica.comresearchgate.net For instance, in macrophagic cells, 7β-OHC can promote lysosomal membrane permeabilization and the release of cathepsins, which are potent proteases that can contribute to cell death pathways. unito.it

Finally, 7β-OHC can induce a complex mode of cell death that combines features of apoptosis, oxidative stress, and autophagy, a process termed "oxiapoptophagy". bioscientifica.com This highlights the multifaceted nature of 7β-OHC's cytotoxicity, involving the disruption of multiple interconnected cellular processes. bioscientifica.comaston.ac.uk

Interactive Data Tables

Table 1: Effects of 7β-Hydroxycholesterol on Brain Cells

| Cell Type | Effect | Key Findings |

| Murine Oligodendrocytes | Oxiapoptophagy | Induces oxidative stress, mitochondrial dysfunction, and cell death with apoptotic and autophagic features. tandfonline.com |

| Neural Cells | Mitochondrial Dysfunction | Disrupts mitochondrial transmembrane potential. tandfonline.commdpi.com |

| Neural Cells | Oxidative Stress | Increases production of ROS (O₂•⁻, H₂O₂), leading to lipid and protein oxidation. tandfonline.combioscientifica.com |

| Murine Oligodendrocytes | Mitochondrial Damage | Decreases cardiolipin levels and increases mitochondrial mass. tandfonline.com |

Table 2: Role of 7β-Hydroxycholesterol in Atherosclerosis

| Process | Mechanism | Cellular Target |

| Atherogenesis | Induction of Apoptosis | Endothelial cells, smooth muscle cells, macrophages. scielo.brmedchemexpress.comnih.gov |

| Plaque Development | Inflammation | Potentially stimulates pro-inflammatory cytokine production. unito.it |

| Foam Cell Formation | Lipid Accumulation | Promotes lipid droplet accumulation in macrophages. scielo.brscispace.comnih.gov |

| Oxidative Stress | ROS Generation | Perpetuates inflammation and LDL modification. scielo.br |

Table 3: Impact of 7β-Hydroxycholesterol on Vascular Cells

| Vascular Cell | Effect | Molecular Changes |

| Monocytes (U937) | Apoptosis | Decreased glutathione, loss of mitochondrial potential, cytochrome c release. nih.govnih.gov |

| Endothelial Cells | Apoptosis | Compromises endothelial barrier integrity. scielo.br |

| Smooth Muscle Cells | Apoptosis | Can weaken the arterial wall. scielo.br |

Implications in Niemann-Pick Disease Pathophysiology

Niemann-Pick type C (NPC) disease is a rare, inherited neurodegenerative disorder characterized by the accumulation of cholesterol and other lipids within lysosomes. nih.gov This accumulation leads to a cascade of cellular dysfunctions. Oxidative stress is a key feature in the pathogenesis of NPC, contributing to the formation of cholesterol oxidation products like 7β-hydroxycholesterol. nih.gov

Role in X-linked Adrenoleukodystrophy (X-ALD) Mechanisms

X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs) due to a mutation in the ABCD1 gene. frontiersin.orgnih.gov This leads to progressive demyelination in the central nervous system and adrenal insufficiency. frontiersin.orgfortunejournals.com Oxidative stress and inflammation are central to the pathophysiology of X-ALD. frontiersin.orgresearchgate.net

The accumulation of VLCFAs is thought to induce oxidative stress, leading to the oxidation of cholesterol and the formation of oxysterols, including 7β-hydroxycholesterol. nih.gov While 7-ketocholesterol (7KC) is the more extensively studied oxysterol in X-ALD, the presence of various oxysterols points to a general dysregulation of cholesterol metabolism. frontiersin.orgencyclopedia.pub These oxysterols, including 7β-OHC, are considered to contribute to the neuroinflammatory processes that are a hallmark of the cerebral forms of X-ALD. frontiersin.orgpreprints.org They are believed to play a role in microglial cell activation and proliferation, which can contribute to demyelination. preprints.org The accumulation of these lipid peroxidation products occurs primarily in the inflammatory demyelinating lesions and the adrenal cortex, the main areas affected by the disease. frontiersin.org

Mechanistic Links to Age-Related Macular Degeneration (AMD)

Age-related macular degeneration (AMD) is a leading cause of vision loss in older adults, characterized by the degeneration of the macula in the retina. nih.govnih.gov A key feature of early AMD is the formation of drusen, which are lipid-rich deposits under the retinal pigment epithelium (RPE). nih.govnih.gov

Cholesterol and its oxidation products are major components of drusen. nih.govfrontiersin.org Oxidative stress within the retina leads to the formation of various oxysterols, including 7β-hydroxycholesterol. preprints.orgfrontiersin.org These oxysterols are implicated in the pathogenesis of AMD through several mechanisms: